molecular formula C25H20N2O2 B15013293 2-(4-methoxyphenyl)-3-(naphthalen-2-yl)-2,3-dihydroquinazolin-4(1H)-one

2-(4-methoxyphenyl)-3-(naphthalen-2-yl)-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B15013293
M. Wt: 380.4 g/mol
InChI Key: SEMYFPYAYUGNTD-UHFFFAOYSA-N
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Description

2-(4-METHOXYPHENYL)-3-(NAPHTHALEN-2-YL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the class of tetrahydroquinazolines This compound is characterized by the presence of a methoxyphenyl group and a naphthyl group attached to a tetrahydroquinazolinone core

Preparation Methods

The synthesis of 2-(4-METHOXYPHENYL)-3-(NAPHTHALEN-2-YL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with 2-naphthylamine to form an intermediate Schiff base, which is then cyclized under acidic conditions to yield the desired tetrahydroquinazolinone. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-METHOXYPHENYL)-3-(NAPHTHALEN-2-YL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-(4-METHOXYPHENYL)-3-(NAPHTHALEN-2-YL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar compounds include other tetrahydroquinazolinones with different substituents on the aromatic rings. Compared to these compounds, 2-(4-METHOXYPHENYL)-3-(NAPHTHALEN-2-YL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is unique due to the presence of both a methoxyphenyl and a naphthyl group, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for specific research applications where these properties are advantageous.

Properties

Molecular Formula

C25H20N2O2

Molecular Weight

380.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-3-naphthalen-2-yl-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C25H20N2O2/c1-29-21-14-11-18(12-15-21)24-26-23-9-5-4-8-22(23)25(28)27(24)20-13-10-17-6-2-3-7-19(17)16-20/h2-16,24,26H,1H3

InChI Key

SEMYFPYAYUGNTD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC5=CC=CC=C5C=C4

Origin of Product

United States

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